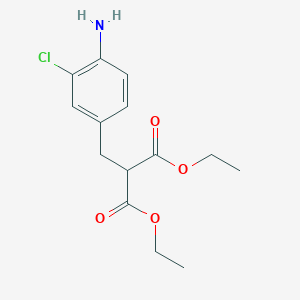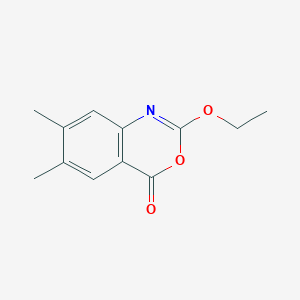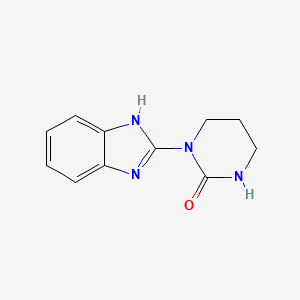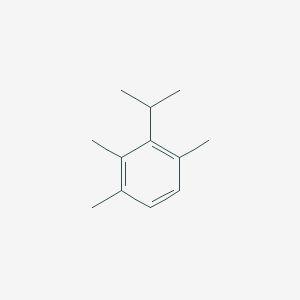
Trimethylcumene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylcumene, also known as 2,4,6-trimethylcumene, is an organic compound with the chemical formula C12H18. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylcumene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with propylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, this compound is produced using similar alkylation processes. The use of zeolite catalysts is common in industrial production due to their high efficiency and selectivity. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylcumene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of this compound can yield trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Trimethylbenzoic acid
Reduction: Trimethylcyclohexane
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
Trimethylcumene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of trimethylcumene involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mesitylene (1,3,5-trimethylbenzene)
- Pseudocumene (1,2,4-trimethylbenzene)
- Hemimellitene (1,2,3-trimethylbenzene)
Uniqueness
Trimethylcumene is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to mesitylene, pseudocumene, and hemimellitene, this compound has distinct reactivity in electrophilic substitution reactions and different solubility characteristics .
Propriétés
Numéro CAS |
33991-29-6 |
|---|---|
Formule moléculaire |
C12H18 |
Poids moléculaire |
162.27 g/mol |
Nom IUPAC |
1,2,4-trimethyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-10(4)7-6-9(3)11(12)5/h6-8H,1-5H3 |
Clé InChI |
CKLMZXZZNILPFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)
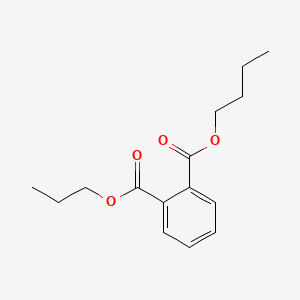

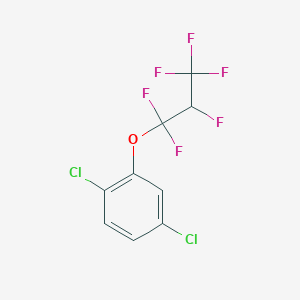
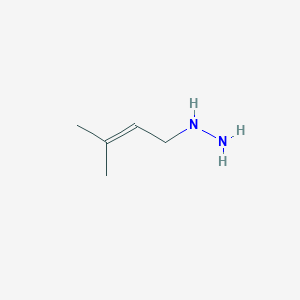
![1,2-dimethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B15343858.png)

![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)


![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[d]pyrimidine](/img/structure/B15343876.png)
